3-(3-(3,4-Dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)propanoyl)benzoic acid
Description
This compound is a purine-derived benzoic acid conjugate featuring a tetrahydrofuran (THF) ring substituted with hydroxyl groups and a 6-hydroxy-9H-purin-9-yl moiety. The propanoyl linker bridges the THF core to the benzoic acid group, conferring unique physicochemical properties.
Properties
IUPAC Name |
3-[3-[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]propanoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O7/c24-11(9-2-1-3-10(6-9)19(28)29)4-5-12-14(25)15(26)18(30-12)23-8-22-13-16(23)20-7-21-17(13)27/h1-3,6-8,12,14-15,18,25-26H,4-5H2,(H,28,29)(H,20,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDWXCWBMDQNCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)CCC2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Futalosine is synthesized through a series of enzymatic reactions starting from chorismate. The initial step involves the dehydration of chorismate to generate 3-[(1-carboxyvinyl)oxy]-benzoic acid, which is then converted into 1,4-dihydroxy-6-naphthoate via three enzymatic reactions catalyzed by MqnA, MqnB, MqnC, and MqnD . The conversion of futalosine to dehypoxanthinyl futalosine is catalyzed by the enzyme MqnB, which releases hypoxanthine from futalosine .
Industrial Production Methods
These bacteria can be genetically engineered to overproduce futalosine, which can then be extracted and purified for various applications .
Chemical Reactions Analysis
Types of Reactions
Futalosine undergoes several types of reactions, including:
Hydrolysis: The enzyme futalosine hydrolase catalyzes the hydrolysis of futalosine to release hypoxanthine.
Cyclization: Dehypoxanthine futalosine undergoes a radical cyclization to form cyclic dehypoxanthine futalosine.
Common Reagents and Conditions
Hydrolysis: Catalyzed by futalosine hydrolase, optimal conditions include a pH of 4.5 and a temperature of 80°C.
Cyclization: Involves radical intermediates and specific enzymes such as MqnC.
Major Products
Dehypoxanthine futalosine: Formed from the hydrolysis of futalosine.
Cyclic dehypoxanthine futalosine: Formed from the cyclization of dehypoxanthine futalosine.
Scientific Research Applications
Futalosine and its pathway have several scientific research applications:
Mechanism of Action
Futalosine exerts its effects through the futalosine pathway, which involves several key enzymes:
MqnA: Catalyzes the dehydration of chorismate to 3-[(1-carboxyvinyl)oxy]-benzoic acid.
MqnB: Catalyzes the hydrolysis of futalosine to dehypoxanthinyl futalosine.
MqnC: Involved in the radical cyclization of dehypoxanthinyl futalosine. These enzymes and their reactions are crucial for the biosynthesis of menaquinone, which is essential for the electron-transfer system in bacteria.
Comparison with Similar Compounds
Key Observations :
- Purine Modifications: The target compound’s 6-hydroxy purine contrasts with 6-chloro () or 6-amino () substitutions, which alter electronic properties and hydrogen-bonding capacity.
- Linker Diversity: The propanoyl-benzoic acid linker (target) differs from ethylcarbamoyl () or diphosphate () groups, impacting solubility and target binding.
- THF Substituents : Hydroxyl groups in the target compound enhance hydrophilicity compared to benzoyloxy-protected analogs () .
Functional Group Impact on Properties
- Solubility : The benzoic acid group in the target compound may confer moderate aqueous solubility, whereas diphosphate esters () enhance solubility via ionization . Benzoylated analogs () are highly lipophilic .
- Stability: Propanoyl linkers (target) may be less prone to hydrolysis than ester-linked analogs (e.g., ’s benzoate esters) .
- The target’s 6-hydroxy purine could mimic inosine derivatives involved in nucleotide metabolism .
Toxicity and Ecological Data
- Target Compound: No direct toxicity data are available.
- Analogs: Inosinic acid () lacks comprehensive ecological or carcinogenicity data . 6-Chloropurine derivatives () may exhibit higher reactivity due to the chloro group, but toxicity is unspecified .
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